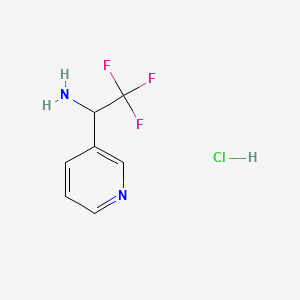

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Description

The exact mass of the compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h1-4,6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVAGWIUPSGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-22-9 | |

| Record name | 3-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-pyridinyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" chemical properties

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a synthetically valuable building block incorporating two key pharmacophoric motifs: a pyridine ring and an α-trifluoromethyl amine. The strategic placement of the highly electronegative trifluoromethyl group adjacent to the amine functionality significantly modulates the amine's basicity and imparts unique conformational and metabolic properties. This guide provides a comprehensive overview of the compound's chemical properties, a representative synthesis protocol, and an analysis of its potential applications in medicinal chemistry, based on the established roles of its constituent functional groups.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In modern drug discovery, the incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone strategy for optimizing drug candidates. The CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability by increasing lipophilicity.[1][2] When combined with a pyridine scaffold—a prevalent N-heterocycle in FDA-approved drugs—the resulting molecule becomes a highly valuable asset for chemical biology and medicinal chemistry.[3][4]

The pyridine ring itself is a versatile bioisostere of a phenyl ring, offering improved solubility, the ability to act as a hydrogen bond acceptor, and a vector for modifying a molecule's polarity and basicity.[5][6] 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride combines these features, presenting a chiral primary amine positioned on a carbon atom alpha to both a pyridine ring and a trifluoromethyl group. This unique arrangement makes it a compelling building block for introducing these high-value motifs into complex bioactive molecules.

This document serves as a technical resource, consolidating known and predicted data to facilitate the compound's effective use in a research and development setting.

Physicochemical and Structural Properties

Detailed experimental data for this specific compound is not widely available in peer-reviewed literature. The following table consolidates data from commercial suppliers and computational predictions to provide a working profile.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride | Commercial Supplier |

| CAS Number | 1138011-22-9 | Commercial Supplier |

| Molecular Formula | C₇H₈ClF₃N₂ | Calculated |

| Molecular Weight | 212.60 g/mol | Calculated |

| Appearance | White to off-white powder/solid | Commercial Supplier |

| Melting Point | 97°C to 102°C | Commercial Supplier[7] |

| pKa (Pyridinium) | ~5.2 (Predicted) | Analogy to Pyridine[8][9] |

| pKa (Ammonium) | ~5-7 (Predicted) | Decreased due to CF₃ |

| LogP (Predicted) | 1.5 - 2.0 | Computational Prediction |

| Solubility | Soluble in water, methanol. Sparingly soluble in polar aprotic solvents. | General Chemical Principles |

Structural Representation:

Caption: 2D Structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride.

Synthesis and Purification

A specific, validated protocol for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is not readily found in published literature. However, a highly plausible and common route for synthesizing α-trifluoromethyl amines is the reductive amination of a corresponding trifluoromethyl ketone .[10][11] The following section details a representative, field-proven workflow adapted from established methodologies for similar substrates.

Representative Synthesis Workflow: Reductive Amination

The synthesis proceeds in two conceptual steps: (1) Formation of the precursor ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one, and (2) its subsequent reductive amination to the target primary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" CAS number and identifiers

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Introduction

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a specialized chemical compound of significant interest to the pharmaceutical and agrochemical research sectors. As a trifluoromethylated amine tethered to a pyridine scaffold, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a common motif in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in essential hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's fundamental identifiers, physicochemical properties, synthetic pathways, and its strategic application in modern chemical research, grounded in authoritative scientific principles.

Section 1: Chemical Identity and Identifiers

Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine and its hydrochloride salt, ensuring accurate documentation and sourcing.

| Identifier | Value | Source(s) |

| Product Name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | [1] |

| CAS Number | 1138011-22-9 | [1][2] |

| IUPAC Name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride | [1] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1] |

| Molecular Weight | 212.60 g/mol | |

| InChI Key | NLDVAGWIUPSGQC-UHFFFAOYNA-N | [1] |

| SMILES | Cl.NC(C1=CN=CC=C1)C(F)(F)F | [1] |

| Free Base CAS | 912761-24-1 | [3] |

| Free Base Formula | C₇H₇F₃N₂ | [3] |

| Free Base Mol. Wt. | 176.14 g/mol | [3] |

Note: Enantiomeric forms of this compound also exist, such as (R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride (CAS: 1391432-41-9)[4][5] and the corresponding (S)-enantiomer.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Appearance | White Powder | [1] |

| Form | Solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Recommended to be stored in a cool, well-ventilated place with the container tightly closed. | [6][7] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of pyridinyl-ethylamine derivatives often involves established organic chemistry transformations. A common and effective method is the reductive amination of a corresponding ketone precursor. This approach offers a direct route to the amine, which can then be readily converted to its stable hydrochloride salt.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, high-level workflow for the synthesis of the target compound, starting from a commercially available pyridine derivative.

Caption: Conceptual workflow for the synthesis of the target hydrochloride salt.

Expertise & Experience: Causality Behind Experimental Choices

The choice of reductive amination is deliberate. It is a robust and high-yielding reaction that allows for the direct conversion of a ketone to a primary amine in a single pot, which is efficient for scaffold generation in drug discovery campaigns. The use of sodium cyanoborohydride (NaBH₃CN) is particularly advantageous as it is a mild reducing agent that is selective for the iminium intermediate over the starting ketone, minimizing side reactions like alcohol formation.[8][9]

The final step, formation of the hydrochloride salt, is critical for practical application. The free base amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and store, ensuring purity and longevity.[10]

Trustworthiness: A Self-Validating Protocol

The following protocol is based on well-established chemical principles for amine salt formation. Each step includes checkpoints for validation.

Experimental Protocol: Formation of Hydrochloride Salt from Free Base

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a controlled laboratory setting.

-

Preparation (Starting Material): Dissolve 1.0 equivalent of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (free base) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a flask equipped with a magnetic stirrer and a drying tube.

-

Rationale: Anhydrous solvents are crucial to prevent the introduction of water, which can interfere with the precipitation of the hydrochloride salt.

-

-

Acidification: While stirring at room temperature (or 0 °C to control exothermicity), slowly add 1.1 equivalents of a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise.

-

Rationale: A slight excess of HCl ensures complete conversion to the salt. Slow addition prevents localized overheating.

-

-

Precipitation & Isolation: Upon addition of HCl, a white precipitate should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Validation: The formation of a solid is the primary indicator of successful salt formation.

-

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Rationale: Washing with a cold, non-polar solvent minimizes the loss of the desired salt, which has low solubility in ether.

-

-

Drying: Dry the resulting white powder under a high vacuum to remove all residual solvent.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis.

-

Validation: The spectroscopic data should match the expected structure of the hydrochloride salt, and a sharp melting point indicates high purity.

-

Section 4: Applications in Research and Drug Development

The value of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride lies in its utility as a versatile building block for creating novel molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound is a classic example of a "scaffold" used in fragment-based or lead optimization campaigns. The primary amine serves as a reactive handle for further chemical modifications, allowing for the attachment of various functional groups to explore the chemical space around a biological target. For instance, the amine can be acylated, alkylated, or used in reductive amination to build larger, more complex structures.[11] Its derivatives have been explored in various therapeutic areas, including the development of novel macrofilaricidal compounds.[12]

Logical Framework for Application

The structural features of the molecule directly inform its potential applications. The diagram below outlines the logical relationship between its chemical motifs and their roles in drug design.

Caption: Relationship between molecular features and drug discovery applications.

Section 5: Handling, Storage, and Safety

As a research chemical, proper handling is paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Safety: While a specific safety data sheet (SDS) for the hydrochloride was not publicly available in the search, the free base is classified as "Acute Toxicity, Oral Category 3" with the hazard statement H301 (Toxic if swallowed).[3] Similar caution should be exercised with the hydrochloride salt. In case of exposure, seek immediate medical attention and consult the supplier's SDS.

Conclusion

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is more than just a chemical entry in a catalog; it is an enabling tool for innovation in the life sciences. Its well-defined structure, combining the advantageous properties of the trifluoromethyl group and the pyridine ring, makes it a high-value intermediate for constructing novel chemical entities. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental identifiers to its strategic role in the complex puzzle of drug discovery.

References

- 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/chemical-product/A04535568]

- (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride - ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?_Product_Name=(S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine+hydrochloride]

- 1391432-41-9 (R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride - AK Scientific. [URL: https://www.aksci.com/item_detail.php?

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/syx00426]

- 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE HCl - Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/product/Indofine/09-1229]

- 2,2,2-Trifluoroethylamine hydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9772]

- Ethanamine, 2,2,2-trifluoro- - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/753-90-2]

- Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC205840050]

- Safety Data Sheet - CymitQuimica (similar compound). [URL: https://www.cymitquimica.com/pdf/F546890.pdf]

- Safety Data Sheet - CymitQuimica (similar compound). [URL: https://www.cymitquimica.com/pdf/F472324.pdf]

- 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine cas no.1060807-17-1. [URL: https://www.guidechem.com/products/1060807-17-1.html]

- (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1071435-62-5.htm]

- (R)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine - Chemsrc. [URL: https://www.chemsrc.com/en/cas/1213467-19-6_1185191.html]

- 2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanamine Hydrochloride - Jingming Chemical Co., Ltd. [URL: http://www.jm-chemical.com/2-2-2-trifluoro-1-pyridin-3-yl-ethanamine-hydrochloride-cas-1138011-22-9-100mg.html]

- Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [URL: https://www.inno-pharmchem.com/blog/understanding-the-synthesis-of-2-pyridin-2-yldisulfanyl-ethanamine-hydrochloride/]

- US Patent 7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- EP Patent 1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- (R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride - BLDpharm. [URL: https://www.bldpharm.com/products/1391432-41-9.html]

- Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1,3,4 Thiadiazole Derivatives - Neuroquantology. [URL: https://www.neuroquantology.com/article.php?id=8659]

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9419131/]

Sources

- 1. H32717.03 [thermofisher.com]

- 2. 2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanamine Hydrochloride-景明化工股份有限公司 [echochemical.com]

- 3. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 912761-24-1 [sigmaaldrich.com]

- 4. 1391432-41-9 (R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride AKSci 5394EZ [aksci.com]

- 5. 1391432-41-9|(R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,2,2-TRIFLUORO-1-(2-METHOXYPYRIDIN-3-YL)ETHANAMINE, CasNo.1060807-17-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 8. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 9. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 10. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel compound, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. Based on structural analogy to known pharmacophores, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This document outlines a comprehensive, multi-tiered experimental strategy designed to rigorously test this hypothesis. We will delve into the causality behind experimental choices, from initial binding assays to functional cellular and in vivo studies, providing a self-validating framework for elucidating its precise pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel therapeutic agents.

Introduction: Structural Clues to a Potential Monoamine Reuptake Inhibitor

The chemical architecture of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, featuring a primary amine and a pyridine ring separated by a trifluoroethyl linker, bears a resemblance to the general pharmacophore of many monoamine reuptake inhibitors.[1] These agents are crucial in the treatment of various psychiatric disorders by modulating the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.

This guide will therefore proceed under the central hypothesis that 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride exerts its biological effects by inhibiting one or more of the monoamine transporters: SERT, NET, and DAT.[3] The subsequent sections will detail a logical and robust experimental cascade to validate this proposed mechanism.

Tier 1: Primary Target Engagement and Binding Affinity

The foundational step in characterizing the mechanism of action is to determine if the compound directly interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Methodology:

-

Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., cerebral cortex for SERT and NET, striatum for DAT) to obtain membranes rich in the transporters of interest.

-

Competitive Binding Assay:

-

Incubate the prepared synaptosomes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) at a fixed concentration.

-

Add increasing concentrations of the test compound, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for each respective transporter.

-

-

Detection and Analysis:

-

After incubation, separate the bound and free radioligand via rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Rationale for Experimental Choices:

-

Synaptosomes: Using native tissue preparations provides a physiologically relevant environment for the transporters.

-

Specific Radioligands: The choice of radioligands with high affinity and selectivity for their respective transporters is critical for accurate and reliable results.

-

Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand.

Data Presentation: Expected Outcomes

The binding affinities (Ki values) for each transporter should be summarized in a clear, tabular format for easy comparison.

| Transporter | Radioligand | Test Compound Ki (nM) |

| SERT | [³H]citalopram | TBD |

| NET | [³H]nisoxetine | TBD |

| DAT | [³H]WIN 35,428 | TBD |

TBD: To Be Determined

Tier 2: Functional Activity and Cellular Confirmation

Demonstrating binding is a crucial first step, but it does not confirm functional activity. The next tier of experiments will assess whether the compound inhibits the actual uptake of neurotransmitters into cells.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

Objective: To measure the functional potency of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride in inhibiting the reuptake of serotonin, norepinephrine, and dopamine in a cellular context.

Methodology:

-

Cell Culture: Utilize cell lines stably expressing the human recombinant transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

-

Uptake Assay:

-

Plate the cells in a suitable format (e.g., 96-well plates).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

-

Rationale for Experimental Choices:

-

Recombinant Cell Lines: These provide a clean and specific system to study the function of each transporter individually, avoiding the complexity of native tissue.

-

Radiolabeled Neurotransmitters: This allows for direct and sensitive measurement of transporter function.

Visualization: Proposed Experimental Workflow

Caption: Workflow for the in vitro neurotransmitter uptake assay.

Tier 3: In Vivo Target Engagement and Behavioral Correlates

Positive results in in vitro assays provide strong evidence for the mechanism of action. However, to understand the potential therapeutic relevance, in vivo studies are essential. These experiments aim to confirm target engagement in a living organism and to observe behavioral effects consistent with monoamine reuptake inhibition.

Experimental Protocol: In Vivo Microdialysis

Objective: To determine if systemic administration of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride increases extracellular levels of monoamine neurotransmitters in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or nucleus accumbens) of a rat or mouse.

-

Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Drug Administration: Administer 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride systemically (e.g., via intraperitoneal injection).

-

Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of 5-HT, NE, and DA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Rationale for Experimental Choices:

-

Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in the extracellular space of the brain, providing a dynamic readout of target engagement.[3]

-

Freely Moving Animals: This reduces stress-induced artifacts and provides a more physiologically relevant assessment.

Experimental Protocol: Behavioral Assays

Objective: To assess whether 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride produces behavioral effects consistent with antidepressant or stimulant-like activity.

Methodology:

-

Forced Swim Test (FST) / Tail Suspension Test (TST): These are common screening tests for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[4]

-

Locomotor Activity: Increased locomotor activity can be indicative of stimulant properties, often associated with dopamine reuptake inhibition.

-

Pain Models: Monoamine reuptake inhibitors can also have analgesic effects. Assays of acute pain-stimulated or pain-depressed behavior can be employed.[5]

Rationale for Experimental Choices:

-

Validated Behavioral Models: The FST, TST, and locomotor activity assays are well-established models for predicting the clinical effects of monoamine reuptake inhibitors.[4][5]

Visualization: Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action signaling cascade.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. The proposed experimental cascade, from in vitro binding and functional assays to in vivo target engagement and behavioral studies, provides a comprehensive framework for validating the hypothesis that this compound acts as a monoamine reuptake inhibitor. The results of these studies will be critical in determining its therapeutic potential and guiding future drug development efforts. Further investigations could include selectivity profiling against other receptors and transporters, pharmacokinetic studies, and evaluation in more complex disease models.

References

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

- Jackson, N. J., & Hashemi, P. (2021). Experimental Methods for Investigating Uptake 2 Processes In Vivo. Methods in Molecular Biology, 2345, 225-243.

- Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 15(8), 864-874.

- Zhang, A., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118.

- Bymaster, F. P., et al. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(11), 1461-1493.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Experimental Methods for Investigating Uptake 2 Processes In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The effects of berberine on depressive symptoms: a systematic review and meta-analysis of preclinical studies [frontiersin.org]

- 5. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties. When coupled with the versatile pyridine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting trifluoromethyl-pyridine motif becomes a highly sought-after building block in drug discovery.[1] This guide provides an in-depth technical overview of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a key intermediate and potential pharmacophore, detailing its synthesis, chemical properties, and applications in the development of novel therapeutics. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[2]

Chemical Properties and Data

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a solid compound at room temperature. Its chemical structure combines the electron-withdrawing trifluoromethyl group with a basic amino function on the ethyl bridge attached to the pyridine ring. This unique combination of functionalities makes it a valuable chiral building block for accessing a diverse range of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C7H8ClF3N2 | [3][4] |

| Molecular Weight | 212.60 g/mol | [3][4] |

| CAS Number | 1138011-22-9 | [3][4] |

| Appearance | Solid | |

| InChIKey | ROWMBYANNAKARY-UHFFFAOYSA-N | |

| SMILES | NC(C(F)(F)F)C1=CN=CC=C1.Cl | Inferred from structure |

Synthesis and Characterization

Part 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

The ketone intermediate can be prepared via the reaction of a suitable pyridine-3-yl organometallic reagent with a trifluoroacetylating agent. A common method involves the use of a Grignard reagent.

Experimental Protocol:

-

Preparation of Pyridin-3-ylmagnesium Bromide: To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed, yielding a solution of pyridin-3-ylmagnesium bromide.

-

Trifluoroacetylation: The Grignard solution is cooled to -78 °C and a solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate, in anhydrous THF is added dropwise.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone is purified by flash column chromatography on silica gel.

Caption: Synthesis of the ketone precursor.

Part 2: Reductive Amination to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[5][6][7] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine from a ketone, ammonia or an ammonia source is used.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, dissolve 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone in an appropriate solvent, such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the reduction of the iminium ion in the presence of the ketone.[6] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)3) can be used.[8]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Salt Formation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate is collected by filtration and dried under vacuum.

Caption: Reductive amination workflow.

Characterization

-

Mass Spectrometry (MS): The predicted monoisotopic mass of the free base is 176.05614 Da.[9] In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]+ would be observed at an m/z of approximately 177.06342.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a quartet for the methine proton (CH) coupled to the trifluoromethyl group, and a broad singlet for the amine protons. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton will be shifted downfield due to the adjacent electron-withdrawing CF3 group and the amino group.

-

¹³C NMR: The carbon spectrum will show signals for the pyridine carbons, the methine carbon (which will appear as a quartet due to coupling with the fluorine atoms), and the trifluoromethyl carbon (also a quartet).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Medicinal Chemistry Applications and Biological Context

Trifluoromethyl-substituted pyridine derivatives are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. The title compound, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, can be considered a valuable building block for the synthesis of more complex drug candidates or as a potential pharmacophore itself.

Potential Therapeutic Areas

-

Oncology: Pyridine and pyrazolo[3,4-b]pyridine derivatives have been investigated as potential anticancer agents.[2] The structural motifs present in the title compound could be incorporated into molecules targeting kinases or other proteins implicated in cancer progression.

-

Infectious Diseases: Pyridine derivatives have been explored for their anti-malarial and other antimicrobial activities.[10] The unique electronic properties conferred by the trifluoromethyl group could lead to novel interactions with parasitic or microbial targets.

-

Central Nervous System (CNS) Disorders: The pyridine scaffold is present in many CNS-active drugs. The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this class of compounds interesting for the development of new treatments for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Considerations

The development of new therapeutics based on the 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine scaffold would involve systematic modifications to understand the structure-activity relationships.

Caption: Key points for SAR studies.

-

Pyridine Ring Substitution: Introduction of substituents on the pyridine ring can modulate the electronic properties and provide vectors for additional interactions with the target protein.

-

Amine Functionalization: The primary amine can be further elaborated into amides, sulfonamides, or secondary/tertiary amines to probe the binding pocket and optimize physicochemical properties.

-

Stereochemistry: As the molecule is chiral, the biological activity of the individual enantiomers should be evaluated, as they may exhibit different potencies and off-target effects.

Safety and Handling

While a specific, detailed toxicological profile for 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is not available, data for the analogous 2-pyridinyl isomer suggests that it should be handled with care. The free base of the 3-pyridinyl isomer is classified as Acute Toxicity, Oral, Category 3. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step sequence involving the formation and subsequent reductive amination of a ketone precursor. The presence of both the trifluoromethyl group and the pyridine ring makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted and holds the potential to yield new and effective drug candidates.

References

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. (2013-11-01)

- (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. ChemicalBook.

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. (2021-09-17)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine. PubChemLite.

- 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone. ChemUniverse.

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine. Sigma-Aldrich.

- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. (2019-12-11)

- 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone. BLDpharm.

- 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one. BLDpharm.

- 2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanamine Hydrochloride. 景明化工股份有限公司.

- (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE-HYDROCHLORIDE. Optional[19F NMR].

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ScienceDirect.

- 2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O. ChemBK.

- 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. PubChem.

- Ethanamine, 2,2,2-trifluoro-. PubChem.

- 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride. Appchem.

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.

- Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Synthesis, computational and biological evaluation of some new pyridine Derivatives.

- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01)

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. (2017-03-06)

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. BLDpharm.

- 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine. PubChemLite.

- pyridin-3-yl 2,2,2-trifluoroacet

- 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE HCl. Sapphire Bioscience.

- (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. ChemicalBook.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride [chemicalbook.com]

- 4. 2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanamine Hydrochloride-景明化工股份有限公司 [echochemical.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 9. PubChemLite - 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine (C7H7F3N2) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Record | DigitalNZ [digitalnz.org]

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride: A Technical Guide

Introduction

The molecular structure of the protonated form of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, the cation of the hydrochloride salt, is presented below. This structure forms the basis for all subsequent spectral interpretations.

Figure 1. Chemical structure of the 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanaminium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Figure 3. General workflow for ESI-MS analysis.

Causality in Experimental Choices: Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic compounds, minimizing fragmentation in the source and allowing for the clear observation of the molecular ion. Tandem MS (MS/MS) is crucial for structural confirmation by inducing fragmentation of the selected molecular ion and analyzing the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the protonated free base. The empirical formula of the free base is C₇H₇F₃N₂. [3][4]The molecular weight is 176.14 g/mol . [3]

-

Molecular Ion: The base peak in the ESI-MS spectrum (positive mode) is expected to be the protonated molecule, [M+H]⁺, at m/z 177.0634. [4]* Major Fragment Ions: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for similar structures involve the loss of small neutral molecules.

| m/z | Proposed Fragment | Neutral Loss |

| 177.06 | [C₇H₈F₃N₂]⁺ | - |

| 157.06 | [C₇H₅F₃N]⁺ | NH₃ |

| 108.04 | [C₆H₄F₃]⁺ | C₅H₅N |

| 78.04 | [C₅H₄N]⁺ | CF₃CHNH₂ |

Interpretation of Fragmentation:

The most likely fragmentation pathways involve the cleavage of the C-C bond between the methine carbon and the pyridine ring, and the C-N bond of the amine group. The stability of the resulting carbocations and neutral fragments will dictate the relative abundance of the fragment ions. The loss of ammonia (NH₃) from the protonated molecule is a common fragmentation pathway for primary amines.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. By combining predictive analysis based on fundamental principles and data from analogous structures, a clear and detailed characterization framework has been established. The provided experimental protocols and interpretation guidelines will serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this and related fluorinated compounds, ensuring scientific integrity and facilitating drug development efforts.

References

-

PubChem. 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine. [Link]

-

PubChemLite. 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine. [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards. [Link]

-

Jingming Chemical Co., Ltd. 2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanamine Hydrochloride. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. [Link]

-

J&H Chemical. 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro-. [Link]

-

University of Rochester, Department of Chemistry. 19Flourine NMR. [Link]

-

National Institutes of Health. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

-

ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 912761-24-1 [sigmaaldrich.com]

- 4. PubChemLite - 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine (C7H7F3N2) [pubchemlite.lcsb.uni.lu]

Unveiling the Therapeutic Potential: A Guide to Identifying the Biological Targets of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

An In-depth Technical Guide for Researchers

Abstract: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a synthetic small molecule incorporating two key pharmacophores: a pyridin-3-yl ring and an α-trifluoromethylamine group. The pyridine scaffold is a ubiquitous feature in a multitude of FDA-approved drugs, known for its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1][2] The addition of a trifluoromethyl group can significantly enhance drug-like properties such as metabolic stability, bioavailability, and binding affinity.[3][4] This guide provides a hypothesis-driven framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will explore structurally rationalized target classes, detail robust experimental workflows for both hypothesis-driven and unbiased screening, and provide the scientific causality behind each methodological choice, thereby creating a self-validating system for target discovery.

Introduction: The Scientific Rationale for Target Exploration

The logical starting point for any target identification campaign is a thorough analysis of the molecule's structure. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (CAS Number: 912761-24-1) is characterized by a pyridine ring linked to an ethylamine backbone, with a trifluoromethyl group at the adjacent carbon. This unique combination suggests potential interactions with protein families that recognize endogenous biogenic amines or heterocyclic scaffolds.

-

The Pyridin-3-yl Scaffold: This heterocycle acts as a bioisostere of a benzene ring but with an added hydrogen bond acceptor (the nitrogen atom), which is pivotal for molecular recognition in many active sites.[1] Its presence is noted in drugs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[5][6][7]

-

The α-Trifluoromethylamine Moiety: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of the CF3 group lowers the pKa of the proximal amine, affecting its ionization state at physiological pH. This modification also increases lipophilicity and can block metabolic oxidation, prolonging the compound's half-life.[3][4]

This structural makeup necessitates a multi-pronged approach to target identification, blending hypothesis-driven investigation based on known pharmacophores with unbiased screening to uncover novel mechanisms of action.

Hypothesis-Driven Target Identification Strategies

Based on structural analogy to known bioactive molecules, we can formulate several primary hypotheses for the biological targets of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine.

Hypothesis 1: Kinase Inhibition

The pyridine ring is a classic "hinge-binding" motif found in numerous kinase inhibitors, where the pyridine nitrogen accepts a hydrogen bond from the protein's hinge region. N-(pyridin-3-yl)pyrimidin-4-amine analogues, for instance, have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2).[5] Similarly, other pyridine-containing structures have shown inhibitory activity against receptor tyrosine kinases.[7] The ethylamine side chain could potentially extend into the solvent-exposed region or interact with other pockets of the ATP-binding site.

Hypothesis 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural fragment (pyridin-3-yl)methyl-amine is the core pharmacophore of neonicotinoid insecticides like nitenpyram.[6] These compounds act as agonists on insect nAChRs, leading to paralysis and death. While selectivity for insect over mammalian receptors is a hallmark of this class, the structural similarity warrants investigation.[6] Exploring nAChR binding is crucial for understanding both potential therapeutic applications (e.g., in neurological disorders) and potential toxicity profiles.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

The 1-(pyridin-3-yl)ethanamine backbone bears a resemblance to phenethylamine, the core structure of many substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. The trifluoromethyl group could confer potency and selectivity for one isoform over the other.

| Hypothesized Target Class | Rationale / Structural Analogy | Primary Validation Assay |

| Protein Kinases | Pyridine as a hinge-binding motif.[5][7] | Kinase Panel Screening (e.g., KINOMEscan™) |

| Nicotinic Acetylcholine Receptors (nAChRs) | Structural similarity to neonicotinoids.[6] | Radioligand Displacement Assay (e.g., with [³H]-Epibatidine) |

| Monoamine Oxidases (MAO-A/B) | Bioisostere of phenethylamine inhibitors. | Recombinant Enzyme Inhibition Assay (e.g., MAO-Glo™) |

Experimental Workflows for Target Identification and Validation

A robust target identification strategy should be multi-faceted, employing both targeted assays based on the hypotheses above and unbiased methods to capture unexpected interactions.[8] The overall strategy is to first confirm or deny the primary hypotheses and then broaden the search if those are negative.

Caption: Overall strategy for target identification.

Protocol: Kinase Panel Screening

Causality: This is the most efficient method to rapidly screen against a large number of purified kinases. A competition binding assay format is preferred as it measures direct physical interaction between the compound and the kinase, independent of substrate or ATP, thus reducing false positives.

Methodology:

-

Service Provider: Engage a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Assays).

-

Compound Preparation: Prepare a 10 mM stock solution of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride in 100% DMSO.

-

Assay Concentration: Submit the compound for an initial screen at a concentration of 1 µM or 10 µM.

-

Assay Principle: The assay typically involves incubating a DNA-tagged kinase library with the test compound and an immobilized, active-site directed ligand. Kinases that bind to the test compound will be depleted from the pool that binds to the immobilized ligand. The amount of each kinase remaining is quantified by qPCR.

-

Data Analysis: Results are usually reported as "% Control" or "% Inhibition". A common threshold for a primary "hit" is >80% inhibition at the screening concentration.

-

Follow-up: For any identified hits, perform a dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the dissociation constant (Kd) or IC50.

Protocol: Unbiased Target Identification via DARTS

Causality: Drug Affinity Responsive Target Stability (DARTS) is a label-free method that leverages a fundamental principle: the binding of a small molecule to its target protein often confers structural stability, making the protein more resistant to proteolysis.[9] This avoids chemical modification of the test compound, which can alter its binding properties.

Caption: Workflow for the DARTS experiment.

Methodology:

-

Cell Culture and Lysis: Grow a relevant cell line (e.g., A549 lung cancer cells for anticancer screening) to ~80-90% confluency.[7] Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Compound Incubation: Aliquot equal amounts of protein lysate (e.g., 100 µg) into two sets of tubes. To one set, add the test compound to a final concentration of 10-50 µM. To the control set, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., Pronase) to all tubes at a predetermined optimal concentration (e.g., 1:200 protease:protein ratio). Incubate for 30 minutes at 25°C.

-

Quench Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein fragments on a 1D SDS-PAGE gel.

-

Visualization and Identification: Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain). A protein band that is present or more intense in the compound-treated lane compared to the control lane is a potential target. Excise this band from the gel.

-

Mass Spectrometry: Submit the excised band for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein.

Protocol: Affinity-Based Pull-Down Proteomics

Causality: This classic biochemical approach uses an immobilized version of the small molecule to "fish" for its binding partners in a complex protein mixture.[9][10] This method directly isolates binding proteins for identification by mass spectrometry. The primary challenge is synthesizing a tagged version of the compound that retains its binding activity.

Methodology:

-

Probe Synthesis: Synthesize a derivative of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine with a linker and an affinity tag (e.g., biotin). A control compound, structurally similar but designed to be inactive, should also be synthesized if possible.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.[9]

-

Lysate Incubation: Incubate the probe-coated beads with cell lysate (prepared as in the DARTS protocol) for 1-2 hours at 4°C to allow for protein binding.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Run the eluate on an SDS-PAGE gel. Proteins specifically pulled down by the active probe (but not by control beads) can be identified by LC-MS/MS analysis of the entire eluate or specific gel bands.

Conclusion and Future Directions

This guide outlines a systematic, multi-pronged strategy for elucidating the biological targets of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. The initial phase focuses on validating rational, hypothesis-driven targets such as kinases, nAChRs, and MAOs, which are suggested by the compound's core structural motifs. Should these targeted approaches prove inconclusive, or to explore novel mechanisms, unbiased proteomic techniques like DARTS and affinity pull-downs provide powerful, complementary discovery platforms.[8][9]

Successful identification of a high-affinity target must be followed by rigorous validation. This includes orthogonal assays (e.g., using a different technology platform to confirm binding), cellular target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA), and functional assays to demonstrate that binding to the target modulates its activity and elicits a desired phenotypic response in a cellular context.[11][12] The integration of these chemical biology and proteomic approaches will be paramount in cracking the code of this compound's mechanism of action and unlocking its full therapeutic potential.

References

-

Target Identification and Validation (Small Molecules). University College London.

-

Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar.

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC), National Center for Biotechnology Information.

-

Small-molecule Target and Pathway Identification. Broad Institute.

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks.

-

2,2,2-Trifluoroethylamine hydrochloride. Chem-Impex.

-

Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. Medium.

-

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine. Sigma-Aldrich.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central (PMC), National Center for Biotechnology Information.

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry Publishing.

-

Nitenpyram. Wikipedia.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Nitenpyram - Wikipedia [en.wikipedia.org]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

An In-depth Technical Guide to the Structural Analogues of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Introduction: The Strategic Importance of the 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into small molecules has become a cornerstone of rational drug design. The compound 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride represents a confluence of these key structural motifs. The trifluoromethyl group (-CF3) is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of drug candidates.[1] Simultaneously, the pyridine ring is a prevalent scaffold in a vast array of biologically active compounds, offering a versatile platform for molecular interactions and metabolic modulation.[2][3]

This technical guide provides an in-depth exploration of the structural analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine, delving into their design rationale, synthetic strategies, and the anticipated structure-activity relationships (SAR). The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Design Rationale for Structural Analogues: A Bioisosteric Approach

The design of analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine is guided by the principles of bioisosterism, where key structural components are systematically replaced with other groups to probe and optimize biological activity. The core scaffold presents three primary vectors for modification: the pyridine ring, the trifluoroethyl-amine side chain, and the stereochemistry at the chiral center.

Visualizing the Core Scaffold and Modification Vectors

Caption: Core structure of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine with key modification vectors.

1. Pyridine Ring Analogues:

The pyridine ring can be modified in several ways:

-

Positional Isomerism: Moving the trifluoroethylamine substituent to the 2- or 4-position of the pyridine ring can significantly alter the molecule's electronics and steric profile, impacting its interaction with biological targets.

-

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the pyridine ring can modulate its lipophilicity, electronic properties, and metabolic stability. For instance, the introduction of electron-withdrawing groups can influence the basicity of the pyridine nitrogen.

-

Bioisosteric Replacement: The entire pyridine ring can be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, thiazole, or even a phenyl ring to explore different spatial arrangements and hydrogen bonding capabilities.

2. Trifluoroethylamine Side Chain Analogues:

Modifications to the side chain can fine-tune the molecule's properties:

-

Altering the Fluorine Content: Replacing the trifluoromethyl group with a difluoromethyl or monofluoromethyl group can systematically alter the acidity of the N-H protons and the group's lipophilicity.

-

Homologation: Extending the carbon chain between the chiral center and the pyridine ring can probe the optimal distance and orientation for target binding.

-

Amine Substitution: Alkylation or acylation of the primary amine can introduce additional interaction points and modify the molecule's basicity and solubility.

3. Stereochemical Considerations:

The chiral center at the carbon bearing the amine group is a critical determinant of biological activity. The synthesis of enantiomerically pure (R)- and (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine is essential for elucidating the stereochemical requirements of its biological target.

Synthetic Strategies and Protocols

The synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine and its analogues can be approached through several strategic pathways. A common and effective method involves the asymmetric reduction of a corresponding trifluoromethyl ketimine.

General Synthetic Workflow

Caption: A general workflow for the asymmetric synthesis of the target compound.

Protocol 1: Asymmetric Synthesis of (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

This protocol is adapted from established methods for the synthesis of chiral trifluoromethyl amines.[4]

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one

-

To a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF at -78 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) and a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the trifluoromethyl pyridyl ketone.

Step 2: Formation of the Chiral Sulfinylimine

-

To a solution of the ketone from Step 1 (1.0 eq) in toluene, add (R)-tert-butanesulfinamide (1.1 eq) and titanium(IV) ethoxide (1.5 eq).

-

Heat the mixture to reflux for 18 hours with the removal of ethanol.

-

Cool the reaction mixture, quench with brine, and filter through celite.

-

Extract the aqueous layer with ethyl acetate and purify the crude product by flash chromatography.

Step 3: Diastereoselective Reduction

-

Dissolve the chiral sulfinylimine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate and purify by column chromatography.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the product from Step 3 in methanol and add a solution of HCl in diethyl ether (2.0 M, 3.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the solvent under reduced pressure to yield (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride as a solid.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific scaffold is not yet publicly available, we can extrapolate potential trends based on related classes of compounds, such as other pyridine derivatives with known biological activities.[2][3][5][6][7]

| Modification | Anticipated Effect on Activity | Rationale |

| Pyridine N-position | Crucial for activity; 3-pyridyl often provides a favorable vector for target interaction. | The nitrogen atom can act as a hydrogen bond acceptor, and its position dictates the overall geometry of the molecule. |

| Substituents on Pyridine Ring | Electron-withdrawing groups may enhance activity by modulating pKa. Small, lipophilic groups may improve cell permeability. | Fine-tuning the electronic and steric properties of the pyridine ring can optimize interactions with the target protein.[2] |

| Trifluoromethyl Group | Essential for metabolic stability and potency. | The -CF₃ group blocks metabolic oxidation at the benzylic position and can enhance binding affinity through favorable interactions.[1] |

| Stereochemistry | Likely to be a major determinant of activity. | Biological targets are chiral, and often only one enantiomer will have the desired activity, while the other may be inactive or have off-target effects. |

| Amine Substitution | Small alkyl groups may be tolerated or enhance activity. Bulky groups may be detrimental due to steric hindrance. | The primary amine is often a key pharmacophoric element, forming hydrogen bonds or salt bridges with the target. |

Potential Therapeutic Applications

Analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine are promising scaffolds for a range of therapeutic areas, leveraging the known biological activities of related pyridine-containing molecules.

-

Oncology: Pyridine derivatives have been extensively investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

-

Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents. The trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell membranes.

-

Neuroscience: Many centrally acting drugs contain a pyridine ring. The properties of the trifluoroethylamine moiety could be exploited to develop novel CNS agents with improved brain penetration and metabolic stability.

Conclusion

The 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride scaffold represents a rich starting point for the design and synthesis of novel, biologically active molecules. By systematically exploring its structural analogues through bioisosteric modifications and stereoselective synthesis, researchers can unlock the full potential of this promising chemical entity. The synthetic strategies and SAR insights provided in this guide offer a robust framework for initiating and advancing drug discovery programs based on this versatile core.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10807. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Trifluoromethyl Pyridines in Pharma Synthesis. Retrieved from [Link]

-

Genoni, A., Benaglia, M., Massolo, E., & Rossi, S. (2013). Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Chemical Communications, 49(67), 7433–7435. [Link]

-

Malcolmson Lab. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. Retrieved from [Link]

-

Boutin, J. A., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(21), 7289. [Link]

-

Ishihara, Y., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 67–79. [Link]

-

PubChem. (n.d.). Pyridine, 2,6-dimethyl-4-(2,2,2-trifluoroethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-